molecular formula C7H12O2 B2979207 4,6-Dimethyl-1,5-dioxaspiro[2.4]heptane CAS No. 98962-43-7

4,6-Dimethyl-1,5-dioxaspiro[2.4]heptane

Cat. No.: B2979207
CAS No.: 98962-43-7
M. Wt: 128.171
InChI Key: OHCKQXFPGIJIBQ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1,5-dioxaspiro[2.4]heptane is a chemical compound characterized by its unique spirocyclic structure. This compound belongs to the class of dioxaspiro compounds, which are known for their stability and reactivity. The spirocyclic framework imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-1,5-dioxaspiro[2.4]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-1,5-dioxaspiro[2.4]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced spirocyclic compounds.

    Substitution: Formation of substituted spirocyclic derivatives.

Scientific Research Applications

4,6-Dimethyl-1,5-dioxaspiro[2.4]heptane finds applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1,5-dioxaspiro[2.4]heptane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The compound can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Uniqueness: 4,6-Dimethyl-1,5-dioxaspiro[2.4]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of dimethyl groups enhances its stability and reactivity compared to its unsubstituted counterparts.

Properties

IUPAC Name

5,7-dimethyl-1,6-dioxaspiro[2.4]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-3-7(4-8-7)6(2)9-5/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCKQXFPGIJIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CO2)C(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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